molecular formula C23H29N3O4 B2860893 N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-22-3

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2860893
CAS RN: 941976-22-3
M. Wt: 411.502
InChI Key: HUFMBSBCZDAZPF-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MBOEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOEO is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Metabolite Analysis

Research on compounds structurally related to N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, such as the study on the metabolites of a related compound by LC-MS/MS, sheds light on the metabolic pathways and potential biological interactions. This study provides foundational knowledge on how related compounds are processed in biological systems, which could be crucial for understanding the scientific applications of this compound in medical or pharmacological research (Lei-na Wang et al., 2007).

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds based on structural analogs of this compound highlights its relevance in the development of new materials with potential applications in drug discovery, material science, and chemical biology. Such research indicates the versatility of related compounds in synthesizing biologically active or functionally significant new molecules (M. A. Tlekhusezh et al., 1996).

Organometallic Chemistry

Studies on organometallic complexes involving morpholine derivatives, similar to the structure of interest, provide insights into their potential applications in catalysis, organic synthesis, and material science. These complexes, such as palladium(II) and mercury(II) complexes, reveal the chemical versatility and application potential of morpholine-based compounds in creating complex structures with significant properties (A. Singh et al., 2000).

Antimicrobial and DNA Interaction Studies

Research on organotin(IV)-Schiff base complexes, while not directly related, shows the broader scope of scientific applications for compounds with functionalities similar to this compound. These studies explore antimicrobial activities and interactions with DNA, hinting at the potential biomedical applications of structurally related compounds in targeting microbial pathogens and understanding DNA interactions (K. Prasad et al., 2010).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17-3-7-19(8-4-17)21(26-11-13-30-14-12-26)16-25-23(28)22(27)24-15-18-5-9-20(29-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFMBSBCZDAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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